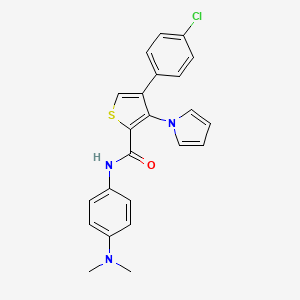![molecular formula C16H13Cl2N3O3 B2382702 3-(2,4-dichlorobenzyl)-5-méthoxy-1-méthyl-pyrido[2,3-d]pyrimidine-2,4-quinone CAS No. 941898-19-7](/img/structure/B2382702.png)
3-(2,4-dichlorobenzyl)-5-méthoxy-1-méthyl-pyrido[2,3-d]pyrimidine-2,4-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography . The crystal structure of these compounds is monoclinic, with a P21/c space group .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been determined using various techniques. For example, the molecular weight, linear formula, and CAS number of 2,4-dichloropyrido[2,3-d]pyrimidine have been reported .Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in regulating the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, resulting in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, leading to the arrest of the cell cycle and induction of apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 .
Avantages Et Limitations Des Expériences En Laboratoire
DCB-MOQ has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to the use of DCB-MOQ in lab experiments. It can be difficult to work with due to its low solubility in water. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on DCB-MOQ. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for DCB-MOQ in cancer treatment. Another area of interest is its potential applications in the treatment of neurodegenerative diseases. Future studies may focus on elucidating the mechanism of action of DCB-MOQ in the brain and identifying potential targets for therapeutic intervention. Finally, there is a need for further studies on the safety and toxicity of DCB-MOQ, particularly in vivo.
Méthodes De Synthèse
DCB-MOQ is a synthetic compound that can be prepared through a multi-step process. The synthesis method involves the reaction of 2,4-dichlorobenzylamine with 2-amino-4-methoxypyrido[2,3-d]pyrimidine-5-carbaldehyde. This reaction results in the formation of the intermediate compound, which is then treated with methyl iodide to produce DCB-MOQ.
Applications De Recherche Scientifique
Activité anticancéreuse
Les caractéristiques structurales du composé suggèrent un potentiel en tant qu'agent anticancéreux. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en ciblant en particulier la CDK2 (cycline-dépendante kinase 2). L'inhibition de la CDK2 est une stratégie prometteuse pour le traitement du cancer, impactant sélectivement les cellules tumorales . Des études supplémentaires sont nécessaires pour explorer son mécanisme d'action et son efficacité in vivo.
Inhibition de la kinase
Étant donné ses fragments trifluorométhyle et pyrimidine, ce composé peut agir comme un inhibiteur de la kinase. Les kinases jouent un rôle crucial dans les voies de signalisation cellulaire, et l'inhibition de kinases spécifiques peut moduler les processus pathologiques. L'étude de sa sélectivité contre diverses kinases pourrait révéler des applications thérapeutiques potentielles .
Photothérapie dynamique (PDT)
Le fragment quinone dans ce composé pourrait le rendre adapté à la PDT. La PDT implique l'activation par la lumière d'un photosensibilisateur pour générer des espèces réactives de l'oxygène, endommageant sélectivement les cellules cancéreuses. L'évaluation de sa phototoxicité et de son absorption cellulaire pourrait révéler son efficacité en PDT .
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3/c1-20-14-13(12(24-2)5-6-19-14)15(22)21(16(20)23)8-9-3-4-10(17)7-11(9)18/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANYBGGFKKCNLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide](/img/structure/B2382619.png)

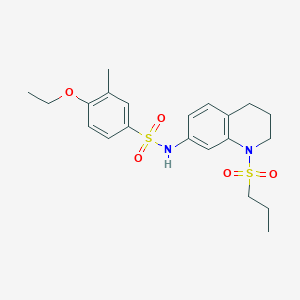
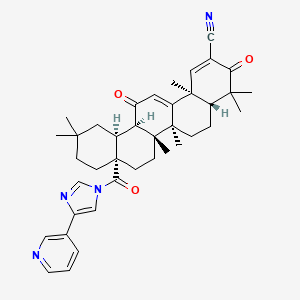
![N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2382627.png)
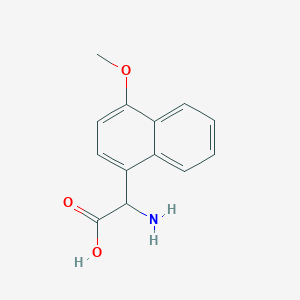

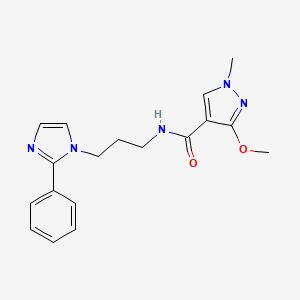
![N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B2382632.png)
![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)
![N-[3-(diethylamino)propyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide hydrochloride](/img/structure/B2382635.png)

![1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2382637.png)
